AX20017

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件

AX20017 的合成涉及四氢苯并噻吩核心结构的形成。合成路线通常包括以下步骤:

核心结构的形成: 四氢苯并噻吩核心是通过一系列环化反应合成的。

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产率和纯度。 合成中常用的溶剂和试剂包括二甲基亚砜 (DMSO) 和各种有机溶剂 .

化学反应分析

反应类型

AX20017 会经历几种类型的化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化,形成氧化衍生物。

还原: 可以进行还原反应以修饰化合物上的官能团。

常见试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

取代: 各种亲核试剂和亲电试剂用于取代反应.

主要产品

这些反应形成的主要产物包括 this compound 的修饰衍生物,具有改变的官能团,这可能会增强或改变其生物活性 .

科学研究应用

In Vitro Studies

-

Inhibition of Mycobacterial Survival :

- In vitro studies demonstrate that AX20017 significantly reduces the survival of Mtb under various stress conditions, including hypoxia and nutrient starvation. The compound enhances the bactericidal activity of frontline anti-tuberculosis drugs, indicating its potential as an adjunct therapy .

- The half-maximal inhibitory concentration (IC50) of this compound against PknG has been reported at approximately 0.9 μM, showcasing its potency in inhibiting kinase activity .

- Lysosomal Delivery :

Case Study 1: Efficacy in Latent Tuberculosis Models

In a study investigating latent Mtb infections, this compound was shown to significantly reduce mycobacterial survival in models simulating hypoxic conditions and nutrient deprivation. The deletion of the pknG gene resulted in a marked decrease in bacterial survival rates compared to wild-type strains, highlighting the therapeutic potential of targeting PknG with this compound as an adjunct treatment strategy .

Case Study 2: Structural Insights from X-ray Crystallography

X-ray crystallography studies have elucidated the binding interactions between this compound and PknG, revealing that the inhibitor binds deeply within the adenosine-binding site. This structural insight is crucial for understanding how modifications to this compound could enhance its efficacy and selectivity against different strains of Mtb .

Comparative Data Table

| Study | Application | IC50 (μM) | Key Findings |

|---|---|---|---|

| Study 1 | Inhibition of PknG | 0.9 | Effective against Mtb in vitro; enhances other TB drugs' efficacy |

| Study 2 | Structural Analysis | N/A | Reveals unique binding pocket; supports selective targeting |

| Study 3 | Latent TB Models | N/A | Reduces survival under stress conditions; potential adjunct therapy |

作用机制

AX20017 通过特异性抑制蛋白激酶 G (PknG) 的活性来发挥其作用。该化合物结合到激酶结构域的腺苷结合位点深处,靶向激酶的活性构象。 这种抑制阻止分枝杆菌阻断溶酶体中的细胞内降解,导致它们转移到溶酶体并随后被杀死 . PknG 结合口袋中独特的一组氨基酸侧链确保了 this compound 的特异性 .

相似化合物的比较

类似化合物

RO9021: 另一种 PknG 抑制剂,具有类似的抑制效果,但具有不同的结合亲和力和药代动力学参数.

CTK7A: 一种靶向相同激酶但具有不同化学结构和作用机制的化合物.

AX20017 的独特性

This compound 的独特性在于它高度特异性地结合到 PknG 激酶结构域,而这种结构域在任何人类激酶中都不存在。 这种特异性降低了脱靶效应的可能性,并增强了它作为治疗剂的潜力 .

生物活性

AX20017 is a potent inhibitor of protein kinase G (PknG), a virulence factor in Mycobacterium tuberculosis (Mtb) that plays a crucial role in the bacterium's ability to escape lysosomal degradation and survive within macrophages. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential for therapeutic applications against tuberculosis (TB).

This compound specifically targets the ATP-binding site of PknG, inhibiting its kinase activity. This inhibition leads to enhanced lysosomal delivery and subsequent death of internalized Mtb. The compound has demonstrated significant effects on mycobacterial survival under various stress conditions that mimic the latent state of infection.

Key Findings:

- Inhibition of PknG : this compound effectively blocks PknG-mediated processes, reducing Mtb's ability to adapt metabolically and survive under nutrient-limited or hypoxic conditions .

- Impact on Drug Tolerance : The presence of this compound has been shown to enhance the efficacy of first- and second-line TB drugs, significantly reducing the survival rates of drug-tolerant Mtb populations in both in vitro and ex vivo models .

In Vitro Studies

This compound has been tested in various in vitro models to assess its inhibitory effects on Mtb growth and survival:

- Luciferase-Based Kinase Assay : In this assay, this compound exhibited an IC50 value of approximately 0.9 µM, indicating strong inhibition of PknG activity .

- Macrophage Infection Models : When THP-1 derived macrophages were infected with Mtb, treatment with this compound resulted in a significant decrease in intracellular survival rates. For example, at concentrations as low as 0.033 mM, this compound reduced the survival of persister cells by approximately 85% when combined with standard TB antibiotics like isoniazid (INH) and rifampicin (RIF) .

Table 1: Summary of Efficacy Studies with this compound

Case Study 1: Combination Therapy

In a murine model of TB infection, researchers demonstrated that combining this compound with conventional anti-TB drugs resulted in dramatically lower disease relapse rates compared to monotherapy. The deletion of the pknG gene also mirrored these results, indicating that targeting PknG can significantly enhance treatment outcomes for latent TB infections .

Case Study 2: Host Immune Response

A study highlighted that this compound not only affects Mtb directly but also restores host immune capacity against TB. By inhibiting PknG, this compound allows for improved macrophage function against intracellular bacteria, suggesting its dual role as both an antimicrobial agent and an immune modulator .

属性

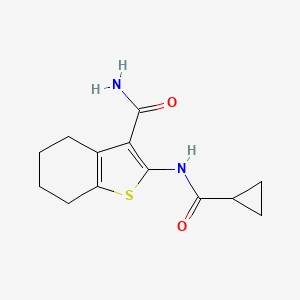

IUPAC Name |

2-(cyclopropanecarbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c14-11(16)10-8-3-1-2-4-9(8)18-13(10)15-12(17)7-5-6-7/h7H,1-6H2,(H2,14,16)(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATFNEMGBRWLHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3CC3)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。